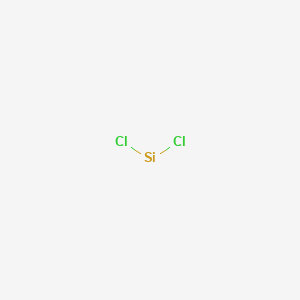

Silicon chloride hydride

Descripción general

Descripción

Synthesis Analysis

The synthesis of organofunctional silicon hydride halides from methylchlorosilane involves the preparation of R(CH3)SiHCl in high yields, utilizing CH3SiH2Cl as an intermediate. This process highlights the efficient conversion of CH3SiHCl2 to CH3SiH2Cl through chloride-hydride redistribution, followed by selective reaction with Grignard reagents to form various dihydride compounds. This synthesis pathway emphasizes the manipulation of silicon-halide and silicon-hydrogen bonds to produce targeted organosilicon compounds with precision (Missaghi et al., 2008).

Molecular Structure Analysis

A theoretical survey comparing the structures and bond energies of silyl derivatives with their methyl counterparts reveals that silicon hydrides and silyl molecules often share similar equilibrium geometries with methyl molecules, with significant differences in bond energies depending on the electronegativity of the substituents. This comparison underscores the distinct characteristics of silicon bonds, especially in compounds like silylamine, which exhibits a unique planar geometry around the nitrogen atom (Luke et al., 1986).

Chemical Reactions and Properties

Silicon chloride hydrides engage in a variety of chemical reactions, including hydrosilylation, a process pivotal for forming Si-C bonds essential in organic and materials chemistry. The synthesis and characterization of novel silylsilylenes illustrate the reactive nature of silicon(II) hydride intermediates in hydrosilylation, demonstrating the formation of compounds without multiple-bond character in the Si-Si bonds, highlighting the versatility and reactivity of silicon hydrides in forming stable, complex structures (Zhang et al., 2010).

Physical Properties Analysis

The physical properties of silicon hydride modified silica surfaces through a high-temperature chlorination-reduction sequence show that the silicon hydride groups introduced to the silica surface do not significantly impact the structure, surface area, and mesopore size. This method effectively modifies silica surfaces with Si-H groups, which are crucial for further molecular silica surface modifications, demonstrating the stability and durability of silicon hydride functionalities under extreme conditions (Plumeré et al., 2009).

Chemical Properties Analysis

The reactivity and chemical properties of silicon chloride hydrides are further exemplified in the gas-phase chemistry of pentacoordinate silicon hydride ions. These ions exhibit strong reactivity as hydride reducing agents, capable of transferring H- to a wide array of organic, inorganic, and transition-metal organometallic species. This demonstrates the potential of silicon hydrides in synthetic chemistry, particularly in reductions and hydride transfers, illustrating the versatile chemical properties of silicon hydrides in various reaction environments (Hajdasz et al., 1994).

Aplicaciones Científicas De Investigación

Surface Modification and Oxidation : Silicon chloride hydride plays a significant role in modifying the surface properties of silicon-based materials. Sreejith and Pillai (2006) observed that exposure to chloride ions and fluoride ions can lead to changes in the silicon hydride linkages on porous silicon, resulting in an increase in silicon oxide linkages. This suggests a potential application in the oxidation and modification of silicon surfaces (Sreejith & Pillai, 2006).

Functionalization of Silica Surfaces : Plumeré et al. (2009) described a method for functionalizing silica surfaces with silicon hydride groups. Their research indicates that silicon chloride hydride can be used to create surfaces ideal for further molecular modifications, potentially impacting the fields of catalysis and material science (Plumeré et al., 2009).

Catalysis in Organic Reactions : Swamy et al. (2017) showcased the use of a silicon(IV) hydride compound as a catalyst in the cyanosilylation of aldehydes. This implies that silicon chloride hydride derivatives could be valuable catalysts in organic synthesis (Swamy et al., 2017).

Preparation of Organofunctional Silicon Hydride Halides : Research by Missaghi et al. (2008) on the synthesis of organofunctional silicon hydride halides from methylchlorosilane highlights its role in creating diverse silicon-based compounds with potential applications in material science and organosilicon chemistry (Missaghi et al., 2008).

Hydrogen Storage Materials : Neiner and Kauzlarich (2010) investigated hydrogen-capped silicon nanoparticles as potential hydrogen storage materials. The ability of silicon chloride hydride derivatives to store and release hydrogen could have significant implications for energy storage technologies (Neiner & Kauzlarich, 2010).

CO2 Reduction : A study by Sun et al. (2016) revealed that hydride-terminated silicon nanocrystals can reduce carbon dioxide to carbon monoxide. This suggests a potential application in environmental technology, particularly in CO2 reduction and synthetic fuel production (Sun et al., 2016).

Sonochemistry of Silicon Hydrides : Hidding (2018) discussed the use of ultrasonic treatment of silanes to create new silicon compounds and materials, highlighting the potential of silicon chloride hydride in novel synthesis methods (Hidding, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorosilylene | |

CAS RN |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)